molecular formula C20H17N3O3S B2553334 N-(3-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide CAS No. 927145-24-2

N-(3-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Cat. No.: B2553334
CAS No.: 927145-24-2
M. Wt: 379.43
InChI Key: COHFPOYKNBEDQZ-UHFFFAOYSA-N
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Description

N-(3-(1-(Furan-2-carbonyl)-5-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a heterocyclic compound featuring a pyrazoline core substituted with a furan-2-carbonyl group at position 1 and a thiophen-2-yl group at position 3. The compound’s structural complexity arises from the interplay of its aromatic and heterocyclic substituents, which influence its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-13(24)21-15-6-2-5-14(11-15)16-12-17(19-8-4-10-27-19)23(22-16)20(25)18-7-3-9-26-18/h2-11,17H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHFPOYKNBEDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, emphasizing its pharmacological implications.

Chemical Structure and Synthesis

The compound's structure can be broken down into several functional groups, including a furan moiety, a thiophene ring, and a pyrazole core. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the furan-2-carbonyl intermediate : Acylation of furan.
  • Synthesis of the thiophene derivative : Coupling reactions with the furan intermediate.
  • Construction of the pyrazole ring : Cyclization reactions.
  • Finalization : Introduction of the acetamide group.

Anticancer Properties

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar pyrazole-based compounds demonstrate cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116) and lung cancer (A549) .

CompoundCell LineIC50 (µg/mL)Reference
7fHCT116193.93
7aA549208.58
7eA549371.36

Anti-inflammatory Activity

The pyrazole scaffold has been linked to anti-inflammatory effects. Compounds related to this compound have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For example, some derivatives have demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The presence of heterocyclic rings such as furan and thiophene enhances the antimicrobial properties of these compounds. Various studies have reported that similar structures exhibit activity against bacteria and fungi, suggesting a potential role in treating infections .

Antitubercular Activity

Recent investigations into related compounds have highlighted their effectiveness against Mycobacterium tuberculosis. Some derivatives showed promising IC50 values ranging from 1.35 to 2.18 μM, indicating potential for development as antitubercular agents .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of several pyrazole derivatives against HCT116 and A549 cell lines. Among these, compound 7f exhibited the lowest IC50 value at 193.93 µg/mL against HCT116 cells, indicating strong anticancer potential compared to other tested compounds.

Case Study 2: Anti-inflammatory Effects

In another study focusing on COX inhibition, several pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Compounds demonstrated significant inhibition percentages in animal models, showcasing their potential as non-steroidal anti-inflammatory drugs (NSAIDs).

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of different cancer cell lines. The specific compound N-(3-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide has been evaluated for its anticancer efficacy through in vitro assays, demonstrating promising results against various cancer cell lines.

Anti-inflammatory Properties

In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses. The potential anti-inflammatory effects make it a candidate for further development aimed at treating inflammatory diseases.

Antimicrobial Activity

The structural features of the compound suggest potential antimicrobial properties. Compounds with furan and thiophene rings have been reported to exhibit antibacterial and antifungal activities. Further investigation into the antimicrobial efficacy of this compound could provide insights into its utility in treating infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its pharmacological profile:

Structural FeatureModificationEffect on Activity
Furan RingSubstitution at position 2Enhanced anticancer activity
Thiophene RingAltering electron-withdrawing groupsImproved anti-inflammatory properties
Acetamide GroupVariation in substituentsModulation of solubility and bioavailability

Case Studies

Several studies have documented the biological evaluation of similar compounds:

  • Study on Pyrazole Derivatives : A study published in Molecules evaluated various pyrazole derivatives for their anticancer activities, noting that structural variations led to differing levels of efficacy against specific cancer types .
  • In Silico Docking Studies : Research conducted by utilized molecular docking to predict interactions between pyrazole derivatives and 5-lipoxygenase, providing insights into their potential as anti-inflammatory agents.
  • Synthesis and Biological Evaluation : Another study highlighted the synthesis of compounds with similar structures and their subsequent evaluation for antimicrobial activity, reinforcing the therapeutic potential of these heterocycles .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Pyrazoline Core : Essential for planar geometry, facilitating intercalation with DNA or enzyme active sites.

Thiophen-2-yl vs. Furan-2-yl : Thiophene’s sulfur atom enhances lipophilicity and binding to hydrophobic pockets, whereas furan’s oxygen improves solubility but reduces target affinity .

Acetamide Substituent : The N-phenylacetamide group balances solubility and bioavailability, outperforming bulkier substituents like benzamide in penetration assays .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare pyrazoline-acetamide derivatives like N-(3-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide?

  • Methodological Answer : The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, hydrazine hydrate reacts with furan-2-carbonyl precursors under acidic conditions (e.g., glacial acetic acid) to form the pyrazoline core. Subsequent functionalization via nucleophilic acyl substitution or coupling reactions (e.g., using DCC/HOBt for amide bond formation) introduces the acetamide and thiophenyl groups . Key steps include monitoring reaction progress via TLC and optimizing yields through recrystallization (e.g., using ethanol or isopropyl alcohol).

Q. How is structural characterization of such compounds performed, particularly NMR and LCMS analysis?

  • Methodological Answer :

  • 1H NMR : Peaks in δ 7.0–8.0 ppm correspond to aromatic protons (thiophene, furan, phenyl), while δ 2.2–3.5 ppm signals relate to dihydropyrazoline CH₂ groups. Acetamide protons appear as singlets near δ 2.2–2.3 ppm .
  • LCMS : Method A/B (gradient elution with acetonitrile/water + 0.1% formic acid) confirms molecular ions (e.g., ES + 369.23 for related pyrazoline-acetamides) and purity (>95%) .

Q. What preliminary biological screening approaches are used to evaluate pyrazoline-acetamide derivatives?

  • Methodological Answer : Initial screens include in vitro assays against bacterial (e.g., Mycobacterium tuberculosis) or viral targets (e.g., monkeypox virus DPol). Antitubercular activity is assessed via MIC (minimum inhibitory concentration) assays, while antiviral potential is evaluated through molecular docking against viral polymerases (e.g., MPXV DPol) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide the design of analogs targeting viral polymerases?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to predict binding affinities. For MPXV DPol, key residues (Leu631, Arg634, Lys661) form hydrogen bonds with pyrazoline-acetamide scaffolds. Prioritize compounds with docking scores <−8.0 kcal/mol (e.g., related analogs score −9.26 to −7.11 kcal/mol) .
  • MD Simulations : Perform 100 ns simulations (AMBER/CHARMM) to assess complex stability. Metrics include RMSD (<2.0 Å) and ligand-protein interaction persistence (e.g., His124 in A42R protein) .

Q. How do substituents on the phenyl ring (e.g., chloro, methoxy) influence anti-tubercular activity?

  • Methodological Answer : SAR studies reveal:

  • Electron-withdrawing groups (e.g., Cl at ortho position) enhance activity (MIC: 0.5 µg/mL vs. M. tuberculosis).
  • Methoxy groups reduce polarity, improving membrane permeability but may lower target binding affinity .
    • Experimental Design : Synthesize derivatives (e.g., 7c, 7f, 7g) and compare MICs. Use Hansch analysis to correlate logP with activity .

Q. What crystallographic techniques resolve structural ambiguities in pyrazoline-acetamide derivatives?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • Refinement : SHELXL refines structures with anisotropic displacement parameters. Key metrics: R1 < 0.05, wR2 < 0.15 .
  • Hydrogen Bonding : Graph set analysis (Etter’s rules) identifies motifs (e.g., C(6) chains in DMSO solvates) .

Q. How to address contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Case Study : A compound may show potent in vitro activity (e.g., MIC = 1 µg/mL) but poor in vivo efficacy due to metabolic instability.
  • Resolution : Perform stability assays (e.g., microsomal incubation) and modify labile groups (e.g., replace ester with amide) .

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